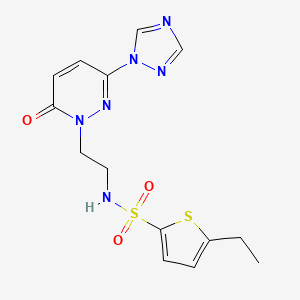
Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves a variety of chemical reactions, including base-catalyzed Smiles rearrangement and reactions with aminoethanols, indicating a complex synthesis pathway that can be optimized for various derivatives of ethyl 2-(2-chloro-6-nitrophenoxy)butanoate (Knipe, Sridhar, & Lound-Keast, 1977).
Molecular Structure Analysis
X-ray analysis provides detailed insights into the molecular and crystal structures of derivatives, showcasing the importance of structural configuration in determining the physical and chemical properties of these compounds. The orientation of functional groups and the overall molecular shape play critical roles in their reactivity and interaction with other molecules (Hoffmann, Böhme, & Hartung, 1995).
Chemical Reactions and Properties
Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate and its derivatives undergo a variety of chemical reactions, including Michael addition and Lossen rearrangement. These reactions are essential for the synthesis of hydroxamic acids and ureas from carboxylic acids, illustrating the compound's versatility as a reagent in organic synthesis (Gaudemar-Bardone & Mladenova, 1990), (Thalluri, Manne, Dev, & Mandal, 2014).
Physical Properties Analysis
The physical properties of ethyl 2-(2-chloro-6-nitrophenoxy)butanoate derivatives, such as melting points and solubility, are closely related to their molecular structure. The crystal and molecular structure analyses reveal the influence of functional group orientation and molecular conformation on these properties, which is critical for applications in material science and chemical engineering (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of ethyl 2-(2-chloro-6-nitrophenoxy)butanoate derivatives, are determined by their functional groups and molecular structure. Studies on the synthesis, characterization, and reaction mechanisms of these compounds provide insights into their potential applications in organic synthesis and material science (Percec & Lee, 1992).
科学的研究の応用
Synthesis and Chemical Properties
- Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate is involved in the preparation of specific amines. In a study by Knipe, Sridhar, and Lound-Keast (1977), 2-(p-Nitrophenoxy)ethylamines were synthesized using reactions of 2-aminoethanols with p-chloronitrobenzene, a process relevant to the synthesis of similar compounds (Knipe, Sridhar, & Lound-Keast, 1977).
Catalysis and Reaction Mechanisms
- In a study by Zhu, Lan, and Kwon (2003), Ethyl 2-methyl-2,3-butadienoate, a compound structurally similar to Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate, was used in phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of tetrahydropyridines. This highlights the compound's potential in catalytic processes and synthesis of complex organic structures (Zhu, Lan, & Kwon, 2003).
Biochemical Interactions and Studies
- The compound's derivatives may interact with biological systems, as indicated in a study by Zhou, Meng, and Yu (2011). They investigated ethyl trans-2-butenoate, a compound structurally related to Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate, examining its effects on methane production and microbial populations in vitro. Such studies suggest potential applications in biochemistry and environmental science (Zhou, Meng, & Yu, 2011).
Environmental and Toxicological Research
- The compound may also be relevant in environmental and toxicological studies. For example, Hardin et al. (1981) conducted reproductive toxicity and teratogenic potential studies on various industrial chemicals. While Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate was not directly studied, similar compounds were examined, indicating the importance of such chemicals in environmental health research (Hardin et al., 1981).
特性
IUPAC Name |
ethyl 2-(2-chloro-6-nitrophenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5/c1-3-10(12(15)18-4-2)19-11-8(13)6-5-7-9(11)14(16)17/h5-7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQSGTMRPIJHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

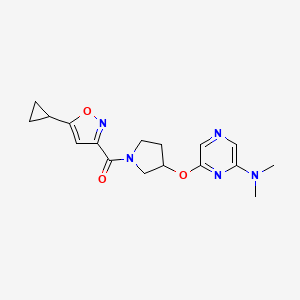
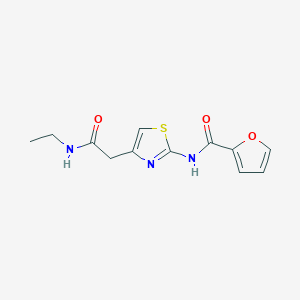
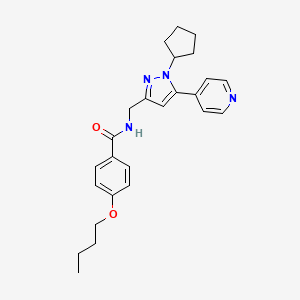

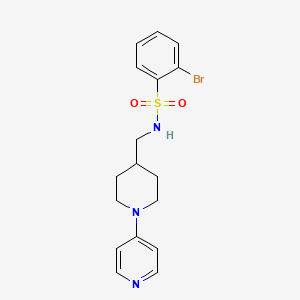
![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)

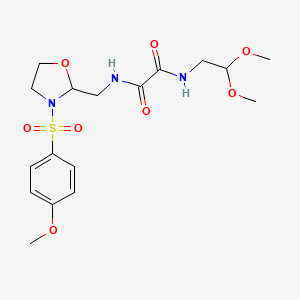
![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)
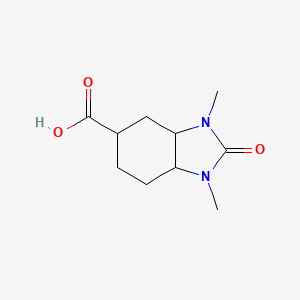
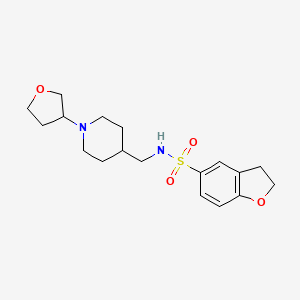
![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)

